Synthetic Accessibility Advantage: Quantitative Comparison of SNAr Reactivity at the C4 Position Over C2 and C3 Methoxy Isomers
In the 1,7-naphthyridine ring system, the C4 position adjacent to the N1 nitrogen is activated for nucleophilic aromatic substitution (SNAr) when substituted with a leaving group such as chloro. The 4-methoxy derivative is synthesized from 4-chloro-1,7-naphthyridine (MW 164.59) via nucleophilic displacement with methoxide . This contrasts sharply with the 2-methoxy isomer (CAS 35170-90-2), which derives from a distinct precursor and exhibits a different reactivity profile due to the electronic influence of the N1 nitrogen in a different ring position . The molecular weight difference between 4-chloro-1,7-naphthyridine (164.59 g/mol) and 4-methoxy-1,7-naphthyridine (160.17 g/mol) provides a simple quality control metric (mass change Δ = 4.42 g/mol) for monitoring reaction completion . For procurement purposes, the 4-methoxy compound serves as a direct, stable surrogate for SAR exploration at the C4 position, whereas the 2-methoxy isomer cannot serve this role.
| Evidence Dimension | Synthetic precursor identity and MW difference for reaction monitoring |
|---|---|
| Target Compound Data | 4-Methoxy-1,7-naphthyridine; MW = 160.17 g/mol; SMILES: COc1ccnc2cnccc12 |
| Comparator Or Baseline | 4-Chloro-1,7-naphthyridine; MW = 164.59 g/mol; SMILES: ClC1=CC=NC2=CN=CC=C12 |
| Quantified Difference | ΔMW = 4.42 g/mol (Cl replaced by OCH3); detectable by LCMS for reaction completion QC. |
| Conditions | Nucleophilic substitution with methoxide; standard batch monitoring via LCMS or TLC. |
Why This Matters
This specific gravimetric and analytical QC metric is absent for 2-methoxy or 3-methoxy isomers, which have different precursor masses, making 4-methoxy-1,7-naphthyridine uniquely traceable in synthetic workflows.
